molecular formula C11H15BrN2O3 B567048 4-Bromo-N-butyl-5-methoxy-2-nitroaniline CAS No. 1280786-70-0

4-Bromo-N-butyl-5-methoxy-2-nitroaniline

Cat. No.: B567048
CAS No.: 1280786-70-0
M. Wt: 303.156
InChI Key: LJMISLNQOMYFLF-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C11H15BrN2O3 It is a derivative of aniline, featuring a bromine atom, a butyl group, a methoxy group, and a nitro group attached to the benzene ring

Scientific Research Applications

4-Bromo-N-butyl-5-methoxy-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source like N-bromosuccinimide (NBS).

    Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a strong acid catalyst.

    Butylation: The butyl group is introduced via alkylation, using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas and a palladium catalyst.

Major Products Formed

    Oxidation: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

    Reduction: The major product is the corresponding amine derivative.

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the butyl and methoxy groups.

    4-Bromo-2-methylaniline: Similar structure but lacks the nitro and methoxy groups.

    4-Bromo-5-methoxy-2-nitroaniline: Similar structure but lacks the butyl group.

Uniqueness

4-Bromo-N-butyl-5-methoxy-2-nitroaniline is unique due to the presence of all four functional groups (bromine, butyl, methoxy, and nitro) on the benzene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-butyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-3-4-5-13-9-7-11(17-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMISLNQOMYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681509
Record name 4-Bromo-N-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-70-0
Record name 4-Bromo-N-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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